

# The Historical Development of Riluzole for Amyotrophic Lateral Sclerosis (ALS) Treatment

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Riluzole*

Cat. No.: *B1680632*

[Get Quote](#)

## Abstract

**Riluzole**, the first therapeutic agent to be approved for Amyotrophic Lateral Sclerosis (ALS), represents a landmark in the management of this devastating neurodegenerative disease. While its effect on survival is modest, its development journey provides a critical case study in targeting disease mechanisms, navigating clinical trial complexities, and adapting drug formulations to meet patient needs. This technical guide provides an in-depth analysis of **Riluzole**'s history, from its preclinical rationale rooted in the glutamate excitotoxicity hypothesis to its pivotal clinical trials, regulatory approval, and post-market evolution. We will dissect its proposed mechanisms of action, detail key experimental protocols that underpinned its development, and examine the real-world evidence that continues to define its role in the ALS treatment landscape.

## The Scientific Imperative: Targeting Glutamate Excitotoxicity in ALS

The development of **Riluzole** was not a serendipitous discovery but a targeted effort grounded in a leading hypothesis of ALS pathophysiology: excitotoxicity.<sup>[1][2]</sup> Motor neurons in ALS are known to be particularly vulnerable to excessive stimulation by the neurotransmitter glutamate.<sup>[1]</sup> This overstimulation leads to a cascade of intracellular events, including calcium influx and mitochondrial dysfunction, ultimately culminating in neuronal cell death.<sup>[1][3]</sup> This "excitotoxicity" theory provided a logical, albeit challenging, therapeutic target.<sup>[2]</sup> The central hypothesis was that by mitigating this excessive glutamatergic activity, the relentless

progression of motor neuron degeneration could be slowed. **Riluzole** emerged as a candidate molecule precisely because of its potential to modulate this system.[2][4]

## Preclinical Rationale and Discovery

**Riluzole** (6-(trifluoromethoxy)benzothiazol-2-amine) is a benzothiazole derivative initially developed by Rhône-Poulenc (now Sanofi) as an antiepileptic agent.[5] Its neuroprotective properties, however, soon became the focus of investigation. Preclinical in vitro studies were crucial in demonstrating its potential for ALS. These studies showed that **Riluzole** could protect neurons from glutamate-induced cell death.[6] The primary mechanisms identified were its ability to inhibit the presynaptic release of glutamate and to block voltage-gated sodium channels, particularly those associated with damaged neurons.[3][7][8] This dual action provided a robust scientific rationale for advancing **Riluzole** into clinical trials for a disease characterized by glutamate-mediated neurodegeneration.[2][5]

## The Gauntlet of Clinical Validation: Pivotal Trials

The transition from a promising preclinical candidate to an approved therapy required rigorous clinical validation. The efficacy of **Riluzole** was established in two landmark double-blind, placebo-controlled clinical trials that collectively enrolled over 1,100 patients with ALS.[9][10] These trials were foundational, setting a precedent for future ALS clinical research.

## Trial Design and Execution

The core challenge in ALS trials is the heterogeneity of the disease progression.[11][12] To address this, the pivotal **Riluzole** trials enrolled patients with probable or definite ALS whose symptoms had appeared within the last five years.[13] The primary endpoint was time to death or tracheostomy, a critical and unambiguous measure of disease progression.[13][14]

- First Pivotal Trial: This study randomized 155 patients to receive either 100 mg/day of **Riluzole** (50 mg twice daily) or a placebo.[5][13]
- Second Pivotal Trial: This larger, dose-ranging study enrolled 959 patients from Europe and North America.[13] Participants were randomly assigned to receive 50 mg, 100 mg, or 200 mg of **Riluzole** daily, or a placebo, for up to 18 months.[13][14]

The causality behind this design was clear: establish a dose-response relationship and confirm the findings in a larger, more diverse patient population to ensure the results were robust and generalizable.

## Key Efficacy Outcomes

The results of both studies demonstrated a modest but statistically significant benefit in prolonging survival.[\[9\]](#)[\[10\]](#)

- In the first trial, **Riluzole** significantly extended the median time to death or tracheostomy by approximately three months.[\[5\]](#)[\[13\]](#)
- The second trial confirmed these findings, showing that the 100 mg and 200 mg doses significantly delayed death or tracheostomy compared to placebo.[\[13\]](#) The 100 mg dose was identified as providing the optimal balance of efficacy and tolerability.[\[15\]](#)

These trials were instrumental in demonstrating that the course of ALS could be pharmacologically modified, offering the first glimmer of hope for patients and researchers.[\[10\]](#)

---

### Pivotal Trial Efficacy Data Summary

---

| Endpoint           | Result                                                                                                                                |
|--------------------|---------------------------------------------------------------------------------------------------------------------------------------|
| Trial 1 (N=155)    | Median survival extended by ~3 months with 100 mg/day Riluzole vs. Placebo. <a href="#">[5]</a> <a href="#">[13]</a>                  |
| Trial 2 (N=959)    | Significant delay in time to tracheostomy or death with 100 mg and 200 mg doses vs. Placebo. <a href="#">[13]</a>                     |
| Combined Analysis  | A meta-analysis of patients receiving 100 mg/day showed a significant improvement in tracheostomy-free survival. <a href="#">[16]</a> |
| Regulatory Outcome | Led to the FDA approval of Riluzole (Rilutek®) in 1995. <a href="#">[13]</a> <a href="#">[17]</a>                                     |

---

# Mechanism of Action: A Multifaceted Neuroprotective Strategy

While often simplified as a glutamate inhibitor, **Riluzole**'s mechanism of action is multifaceted, contributing to its neuroprotective effects through several pathways.<sup>[3]</sup> The incomplete understanding of its full mechanism underscores the complexity of ALS itself.<sup>[14][18]</sup>

The primary proposed mechanisms are:

- Inhibition of Glutamate Release: **Riluzole** blocks voltage-gated sodium channels on presynaptic nerve terminals.<sup>[3][8]</sup> This action stabilizes the neuronal membrane and reduces the release of glutamate into the synaptic cleft, thereby lowering excitotoxic stimulation.<sup>[19]</sup>
- Modulation of Postsynaptic Receptors: Evidence suggests **Riluzole** may also inhibit postsynaptic glutamate receptors, specifically NMDA and kainate receptors, further protecting neurons from excessive calcium influx and subsequent cell death pathways.<sup>[3]</sup>
- Potentiation of Glutamate Uptake: Some studies suggest **Riluzole** may enhance the activity of glutamate transporters, which are responsible for clearing glutamate from the synapse, though this effect is observed at higher concentrations.<sup>[7][18]</sup>

These actions collectively attenuate glutamate-related excitotoxicity, which is considered a key factor in the beneficial effect of **Riluzole** in ALS.<sup>[20]</sup>

[Click to download full resolution via product page](#)

Caption: Proposed multifaceted mechanism of action for **Riluzole** in reducing excitotoxicity.

## Regulatory Milestone and Post-Market Evolution

In December 1995, the U.S. Food and Drug Administration (FDA) approved **Riluzole**, marketed as Rilutek®, for the treatment of ALS.[7][13][17] This was a historic moment, as it was the first medication ever approved to impact the course of the disease.[13]

## The Challenge of Dysphagia and Formulation Innovation

A significant challenge in the long-term treatment of ALS is the development of dysphagia (difficulty swallowing), which affects approximately 80-85% of patients.[21][22] The original tablet formulation of **Riluzole** became increasingly difficult for patients to administer as their disease progressed, leading to compliance issues and the potential for reduced efficacy due to tablet crushing.[22][23]

This clinical need drove the development of new, patient-centric formulations:

- **Tiglutik® (Riluzole Oral Suspension)**: Approved by the FDA in September 2018, Tiglutik is a thickened liquid formulation that is easier for patients with dysphagia to swallow.[15][21][24] It is administered via an oral syringe.[25] Its approval was based on studies demonstrating bioequivalence to the oral tablet.[25] In 2019, its use was expanded to include administration via percutaneous endoscopic gastrostomy (PEG) tubes.[26]
- **Exservan™ (Riluzole Oral Film)**: Approved in November 2019, Exservan is a thin film that dissolves on the tongue without the need for water.[27][28] This formulation is particularly beneficial for patients who have difficulty swallowing liquids or have impaired tongue motility.[22][28] Like Tiglutik, its approval was supported by bioequivalence studies.[27][28]



Caption: Timeline of **Riluzole** formulation approvals by the FDA.

## Long-Term and Real-World Evidence

While the pivotal trials established a survival benefit of 2-3 months, subsequent real-world, observational studies have suggested that the actual benefit may be substantially greater.<sup>[22]</sup> <sup>[29]</sup> Several studies have reported that long-term **Riluzole** use is associated with an extended survival ranging between 6 and 19 months.<sup>[22]</sup><sup>[29]</sup> One large multi-center study found that patients treated with **Riluzole** had a median survival that was 7 months longer than untreated patients.<sup>[30]</sup><sup>[31]</sup>

These "real-world" findings may differ from randomized controlled trial (RCT) results for several reasons, including longer treatment durations and potential benefits when the therapy is initiated earlier in the disease course.<sup>[16]</sup><sup>[22]</sup> Long-term extension studies have also

demonstrated that **Riluzole** is well-tolerated for periods up to seven years, with most adverse events reflecting the natural progression of ALS.[22][32]

## Key Experimental Protocol: In Vitro Glutamate Excitotoxicity Assay

To provide a practical context for the preclinical evaluation of neuroprotective compounds like **Riluzole**, the following is a representative protocol for assessing protection against glutamate-induced cell death in primary neuronal cultures.

**Objective:** To determine the efficacy of a test compound (e.g., **Riluzole**) in preventing neuronal cell death induced by an excitotoxic concentration of glutamate.

### Methodology:

- Cell Culture Preparation:
  - 1.1. Isolate primary cortical neurons from embryonic day 18 (E18) rat embryos.
  - 1.2. Plate neurons on poly-D-lysine coated 96-well plates at a density of  $1 \times 10^5$  cells/well.
  - 1.3. Culture cells in Neurobasal medium supplemented with B-27 and L-glutamine for 7-10 days to allow for mature synaptic connections to form.
- Compound Application (Pre-treatment):
  - 2.1. Prepare serial dilutions of the test compound (**Riluzole**) in culture medium (e.g., from 1  $\mu$ M to 100  $\mu$ M).
  - 2.2. Remove half of the existing culture medium from each well and replace it with medium containing the test compound. Include vehicle-only control wells.
  - 2.3. Incubate for 1-2 hours at 37°C, 5% CO<sub>2</sub>. Causality Note: This pre-incubation allows the compound to interact with its molecular targets prior to the excitotoxic insult.
- Excitotoxic Insult:

- 3.1. Prepare a stock solution of L-glutamate.
- 3.2. Add glutamate to the appropriate wells to achieve a final concentration known to induce ~50-70% cell death (e.g., 50  $\mu$ M, determined empirically). Do not add glutamate to "no-insult" control wells.
- 3.3. Incubate for 24 hours at 37°C, 5% CO2.
- Viability Assessment (LDH Assay):
  - 4.1. Assess cell death by measuring the release of lactate dehydrogenase (LDH), a cytosolic enzyme released upon cell lysis, into the culture medium.
  - 4.2. Collect a sample of the culture supernatant from each well.
  - 4.3. Use a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
  - 4.4. Measure absorbance at the appropriate wavelength (e.g., 490 nm) using a plate reader.
- Data Analysis:
  - 5.1. Calculate the percentage of cytotoxicity for each condition relative to the "maximum LDH release" control (cells lysed with detergent).
  - 5.2. Plot the percentage of neuroprotection (reduction in cytotoxicity compared to glutamate-only wells) as a function of compound concentration.
  - 5.3. Determine the EC50 (half-maximal effective concentration) for the neuroprotective effect.

## Conclusion and Future Directions

The development of **Riluzole** marked a pivotal turning point in the history of ALS research and treatment. It validated the glutamate excitotoxicity pathway as a viable therapeutic target and proved that the progression of this relentless disease could be altered.[\[2\]](#)[\[10\]](#) The subsequent

evolution of its formulations demonstrates a commitment to improving patient quality of life and adherence by addressing clinical challenges like dysphagia.[21][22]

However, the modest efficacy of **Riluzole** also highlights the profound need for more effective therapies.[11][33] The challenges encountered during its clinical trials—disease heterogeneity, the need for better biomarkers, and complex trial designs—continue to be major hurdles in ALS drug development.[11][12] The story of **Riluzole** is therefore not just one of success, but also a foundational lesson. It has paved the way for subsequent therapies and continues to serve as a cornerstone of ALS management, reminding the scientific community of both the progress made and the significant work that lies ahead.

## References

- **Riluzole** Oral Film FDA-Approved for Amyotrophic Lateral Sclerosis | NeurologyLive. (2019, November 23).
- FDA Approves Percutaneous Endoscopic Administration of **Riluzole** for Treating ALS. (2019, December 16). Practical Neurology.
- Rilutek (**Riluzole**) for ALS | ALS News Today. (2023, March 29).
- ALS/**Riluzole** Study Group-II. (1996). Clinical trials of **riluzole** in patients with ALS. *Neurology*, 47(4 Suppl 2), S86-90.
- Tiglutik – Thickened Liquid **Riluzole** – Receives FDA Approval to Treat ALS | The ALS Association. (2018, September 6).
- Miller, R. G., Bouchard, J. P., Duquette, P., et al. Clinical trials of **riluzole** in patients with ALS. Johns Hopkins University.
- FDA approves Tiglutik, new way for people with ALS to take **riluzole**. (2018, September 7). ALS TDI.
- **Riluzole**/Tiglutik. I AM ALS.
- What is the mechanism of **Riluzole**? - Patsnap Synapse. (2024, July 17).
- Bellingham, M. C. (2011). A review of the neural mechanisms of action and clinical efficiency of **riluzole** in treating amyotrophic lateral sclerosis: what have we learned in the last decade? *CNS Neuroscience & Therapeutics*, 17(1), 4-31.
- Corcia, P., et al. (2024). Treatment continuity of amyotrophic lateral sclerosis with available **riluzole** formulations: state of the art and current challenges in a 'real-world' setting. Taylor & Francis Online.
- Decoding **Riluzole**: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target - Patsnap Synapse. (2023, September 15).
- **Riluzole** - Wikipedia.

- **Riluzole**, a medication for ALS: In vitro studies - Newsletter - Neurofit Preclinical Research in Neuroscience (CNS and PNS).
- Excitotoxicity and ALS: New therapy targets an old mechanism - PMC - NIH. (2023, May 17).
- Drug Delivery Options for **Riluzole** in the Treatment of Amyotrophic Lateral Sclerosis - Neurology Letters. (2025, January 27).
- Stefan, K., Kunesch, E., Benecke, R., & Classen, J. (2001). Effects of **Riluzole** on Cortical Excitability in Patients With Amyotrophic Lateral Sclerosis. *Annals of Neurology*, 49(4), 536-539.
- Cheah, B. C., Vucic, S., Krishnan, A. V., & Kiernan, M. C. (2010). **Riluzole**, Neuroprotection and Amyotrophic Lateral Sclerosis. *Ingenta Connect*.
- **Riluzole** for the Treatment of Amyotrophic Lateral Sclerosis | Request PDF - ResearchGate.
- TIGLUTIK (**Riluzole**) for Treatment of Amyotrophic Lateral Sclerosis - Clinical Trials Arena. (2018, September 21).
- (PDF) Treatment continuity of amyotrophic lateral sclerosis with available **riluzole** formulations: state of the art and current challenges in a 'real-world' setting - ResearchGate. (2024, July 7).
- Clinical Trials in ALS – Current Challenges and Strategies for Future Directions. (2025, August 22). ResearchGate.
- Sharma, A., et al. (2017). Shortcomings in the Current Amyotrophic Lateral Sclerosis Trials and Potential Solutions for Improvement. *PubMed Central*.
- Corcia, P., et al. (2024). Treatment continuity of amyotrophic lateral sclerosis with available **riluzole** formulations: state of the art and current challenges in a 'real-world' setting. *PubMed*.
- Real-world prognostic role of **riluzole** use in ALS: a multi-center study from PRECISION-ALS. (2025, May 6).
- Exserval™, a New **Riluzole** Formulation, Provides New Option for People with Trouble Swallowing - ALS Therapy Development Institute. (2021, July 16).
- Real-world prognostic role of **riluzole** use in ALS: a multi-center study from PRECISION-ALS. (2025, May 6).
- Meininger, V., et al. (2004). Long-term safety of **riluzole** in amyotrophic lateral sclerosis. *PubMed*.
- FDA Approves Tiglutik, Liquid Form of **Riluzole**, for ALS Patients - ALS News Today. (2018, September 7).
- **Riluzole**: real-world evidence supports significant extension of median | DNND. (2017, May 29).
- Real-world evidence of **riluzole** effectiveness in treating amyotrophic lateral sclerosis. (2020, June 23). *Taylor & Francis Online*.

- Glicksman, M. A. (2011). The preclinical discovery of amyotrophic lateral sclerosis drugs. *Expert Opinion on Drug Discovery*, 6(11), 1127-1138.
- Brief history of ALS clinical trials and time line of **riluzole** and... - ResearchGate.
- EP2284161A1 - Process for the preparation of **riluzole** - Google Patents.
- Process for the preparation of **riluzole** - Patent 2284161 - EPO. (2011, February 16).
- The pipeline of late-stage therapeutic options for patients with ALS - VJNeurology.
- Gaber, T. A. Z., Mehmood, Z., & Siringwani, H. (2016). **Riluzole**. *Progress in Neurology and Psychiatry*, 20(5), 32-33.
- Early Treatment Effects of **Riluzole** in ALS: Isometric Strength Improvement in Sentinel Muscles Correlates with Improved Survival (4121) - Neurology.org. (2020, April 14).
- CN114249672A - **Riluzole** intermediate compound - Google Patents.
- **Riluzole**: real-world evidence supports significant extension of median survival times in patients with amyotrophic lateral sclerosis - PubMed Central. (2017, May 29).

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Excitotoxicity and ALS: New therapy targets an old mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Riluzole, Neuroprotection and Amyotrophic Lateral Sclerosis: Ingenta Connect [ingentaconnect.com]
- 3. What is the mechanism of Riluzole? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. wileymicrositebuilder.com [wileymicrositebuilder.com]
- 6. Riluzole, a medication for ALS: In vitro studies - Newsletter - Neurofit Preclinical Research in Neuroscience (CNS and PNS) [neurofit.com]
- 7. Riluzole - Wikipedia [en.wikipedia.org]
- 8. neurologyletters.com [neurologyletters.com]
- 9. Clinical trials of riluzole in patients with ALS. ALS/Riluzole Study Group-II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [pure.johnshopkins.edu](#) [pure.johnshopkins.edu]
- 11. [researchgate.net](#) [researchgate.net]
- 12. Shortcomings in the Current Amyotrophic Lateral Sclerosis Trials and Potential Solutions for Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [alsnewstoday.com](#) [alsnewstoday.com]
- 14. [als-mnd.org](#) [als-mnd.org]
- 15. TIGLUTIK (Riluzole) for Treatment of Amyotrophic Lateral Sclerosis [clinicaltrialsarena.com]
- 16. [tandfonline.com](#) [tandfonline.com]
- 17. Decoding Riluzole: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target [synapse.patsnap.com]
- 18. A review of the neural mechanisms of action and clinical efficiency of riluzole in treating amyotrophic lateral sclerosis: what have we learned in the last decade? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [researchgate.net](#) [researchgate.net]
- 20. Effects of riluzole on cortical excitability in patients with amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. [als.org](#) [als.org]
- 22. [tandfonline.com](#) [tandfonline.com]
- 23. [researchgate.net](#) [researchgate.net]
- 24. Blog: FDA approves Tiglutik, new way for people with ALS... | ALS TDI [als.net]
- 25. [alsnewstoday.com](#) [alsnewstoday.com]
- 26. FDA Approves Percutaneous Endoscopic Administration of Riluzole for Treating ALS -- Practical Neurology [practicalneurology.com]
- 27. [neurologylive.com](#) [neurologylive.com]
- 28. Blog: Exservan™, a New Riluzole Formulation, Provides New... | ALS TDI [als.net]
- 29. Treatment continuity of amyotrophic lateral sclerosis with available riluzole formulations: state of the art and current challenges in a 'real-world' setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. [tandfonline.com](#) [tandfonline.com]
- 31. [eprints.whiterose.ac.uk](#) [eprints.whiterose.ac.uk]

- 32. Long-term safety of riluzole in amyotrophic lateral sclerosis - PubMed  
[pubmed.ncbi.nlm.nih.gov]
- 33. The preclinical discovery of amyotrophic lateral sclerosis drugs - PubMed  
[pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Historical Development of Riluzole for Amyotrophic Lateral Sclerosis (ALS) Treatment]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680632#the-historical-development-of-riluzole-for-als-treatment]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)